Tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound featuring a tert-butyl group, an oxazole ring, and a diazabicyclo octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multi-step organic synthesis. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the diazabicyclo octane moiety and finally the tert-butyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group on the oxazole ring can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form corresponding amines.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Nitro derivatives of the oxazole ring.
Reduction: Amines derived from the oxazole ring.
Substitution: Carboxylic acids from the hydrolysis of the tert-butyl ester group.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[321]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful tool for investigating the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is of interest due to its potential as a pharmacophore. It can be used as a starting point for the development of new drugs targeting specific biological pathways, such as those involved in cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-[4-(3-nitro-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl 3-[4-(3-hydroxy-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
Tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is unique due to the presence of the amino group on the oxazole ring, which provides additional reactivity and potential for functionalization. This distinguishes it from similar compounds that may have different substituents on the oxazole ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-20(2,3)26-19(25)24-15-8-9-16(24)12-23(11-15)14-6-4-13(5-7-14)17-10-18(21)22-27-17/h4-7,10,15-16H,8-9,11-12H2,1-3H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRCOMQSSPVQJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CN(C2)C3=CC=C(C=C3)C4=CC(=NO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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